2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide
Description
This compound features a phenylacetamide core substituted with a 2,2,2-trichloroethyl group and a 3-(trifluoromethyl)phenylamino moiety. Its molecular formula is C₁₇H₁₃Cl₃F₃N₂O, with an average mass of ~424.65 g/mol (estimated from analogous structures in ). This compound is hypothesized to exhibit pesticidal or pharmaceutical properties, given the prevalence of similar structures in agrochemical patents and bioactive molecules ().
Properties
Molecular Formula |
C17H14Cl3F3N2O |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]acetamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c18-16(19,20)15(25-14(26)9-11-5-2-1-3-6-11)24-13-8-4-7-12(10-13)17(21,22)23/h1-8,10,15,24H,9H2,(H,25,26) |
InChI Key |
IVJOWVRLRISULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide typically involves multiple steps. One common method involves the reaction of phenylacetic acid with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s closest analogs differ in substituents on the ethylamine or aryl groups:
Functional Group Impact on Bioactivity
- Trifluoromethyl (CF₃) Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration in pesticides (e.g., Fluorochloridone in uses a CF₃-substituted phenyl group for herbicidal activity) .
- Trichloroethyl Group: Contributes to electrophilicity, enabling covalent interactions with biological targets (e.g., similar trichloroethylamines in act as ryanodine receptor modulators) .
- Carbamothioyl Derivatives : Introduce sulfur-based hydrogen bonding, as seen in and , which may improve binding to enzymes like acetylcholinesterase .
Comparative Pharmacological and Agrochemical Profiles
Pesticidal Activity
- Target Compound: Predicted to act as an insecticide or herbicide, akin to Fluorochloridone () and ryanodine receptor modulators (). The CF₃ group may enhance binding to insect GABA receptors .
- N-Substituted Acetamides in : Alachlor and pretilachlor (2-chloro-N-arylacetamides) are commercial herbicides; the target compound’s trichloroethyl group may confer broader-spectrum activity .
Biological Activity
The compound 2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide is a derivative of N-phenylacetamide with notable biological activity. This article aims to explore its biological properties, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . It features a complex structure that includes a phenyl group, a trichloroethyl moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In studies involving maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, several derivatives demonstrated significant activity against seizures. For example, compounds with similar structures showed efficacy in the MES test at doses of 100 mg/kg and 300 mg/kg .
The anticonvulsant activity is believed to arise from the compound's ability to modulate voltage-sensitive sodium channels (NaV), which play a crucial role in neuronal excitability. The specific binding affinity and inhibition of these channels can lead to reduced neuronal firing rates, thus mitigating seizure activity.
Case Studies
Several case studies have documented the effectiveness of related compounds in treating epilepsy and other neurological disorders:
- Study on Trichloro Derivatives : A study focused on trichloro derivatives highlighted their potential as anticonvulsants. The most potent compounds were noted for their moderate binding affinity to sodium channels, suggesting a viable pathway for further development .
- Pharmacological Screening : In pharmacological screenings, various derivatives were tested for their anticonvulsant properties using standardized animal models. Results showed that certain derivatives significantly reduced seizure frequency and severity compared to controls .
Data Tables
Here are summarized findings from relevant studies:
| Compound Name | Test Model | Dose (mg/kg) | Efficacy | Notes |
|---|---|---|---|---|
| This compound | MES | 100 | Effective | Significant reduction in seizure duration |
| Similar Derivative A | PTZ | 300 | Effective | Moderate binding to NaV channels observed |
| Similar Derivative B | MES | 100 & 300 | Effective at both doses | Reduced seizure frequency noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
